molecular formula C16H17N B14244580 Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- CAS No. 309254-00-0

Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)-

Cat. No.: B14244580
CAS No.: 309254-00-0
M. Wt: 223.31 g/mol
InChI Key: VHYVNBWQVMBWEM-CCBDSKLWSA-N
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Description

Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- is a chiral aziridine compound with the molecular formula C16H17N and a molecular weight of 223.318 . Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The specific stereochemistry of this compound, denoted by (2S,3R), indicates its unique three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions, such as temperature, solvent, and base, are carefully optimized to achieve high yield and selectivity for the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The strained three-membered ring makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The nitrogen atom in aziridines can be oxidized to form aziridine N-oxides.

    Reduction: Aziridines can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, often in the presence of a catalyst or base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products

    Nucleophilic substitution: The major products are ring-opened compounds with the nucleophile attached to the former aziridine carbon atoms.

    Oxidation: The major product is the aziridine N-oxide.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: Its reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: Aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA.

    Industry: They are used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- involves its high reactivity due to ring strain. This strain makes the compound highly electrophilic, allowing it to react readily with nucleophiles. In biological systems, this can lead to the alkylation of nucleophilic sites in DNA, proteins, and other biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound of the aziridine family, lacking the additional substituents.

    N-methylaziridine: A simpler derivative with a methyl group attached to the nitrogen atom.

    Phenylaziridine: An aziridine with a phenyl group attached to one of the carbon atoms.

Uniqueness

Aziridine, 2-methyl-3-phenyl-1-(phenylmethyl)-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl substituents. These structural features can significantly influence its reactivity and biological activity, making it distinct from other aziridines.

Properties

CAS No.

309254-00-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

(2S,3R)-1-benzyl-2-methyl-3-phenylaziridine

InChI

InChI=1S/C16H17N/c1-13-16(15-10-6-3-7-11-15)17(13)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-,17?/m0/s1

InChI Key

VHYVNBWQVMBWEM-CCBDSKLWSA-N

Isomeric SMILES

C[C@H]1[C@H](N1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(N1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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